2,5-Dibromo-3-(2-ethylhexyl)thiophene

Übersicht

Beschreibung

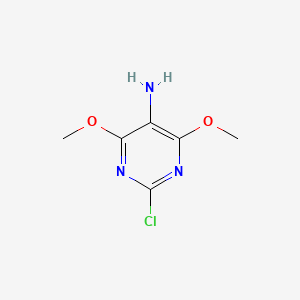

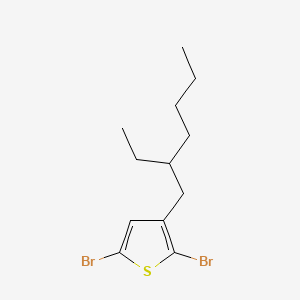

2,5-Dibromo-3-(2-ethylhexyl)thiophene is a chemical compound that belongs to the family of thiophenes. It is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap . It can be used as an organic semiconducting polymer or small molecule precursor .

Synthesis Analysis

The synthesis of thiophene-based conjugated polymers for electronic and optoelectronic applications often involves nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis

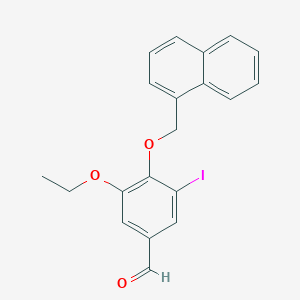

The molecular formula of 2,5-Dibromo-3-(2-ethylhexyl)thiophene is C12H18Br2S. The molecular weight is 354.15 g/mol.Chemical Reactions Analysis

2,5-Dibromo-3-(2-ethylhexyl)thiophene can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .Physical And Chemical Properties Analysis

2,5-Dibromo-3-(2-ethylhexyl)thiophene appears as a light yellow liquid . The initial boiling point and boiling range is predicted to be 301.8±22.0 °C .Wissenschaftliche Forschungsanwendungen

Organic Semiconducting Polymer or Small Molecule Precursor

“2,5-Dibromo-3-(2-ethylhexyl)thiophene” is used as an organic semiconducting polymer or small molecule precursor . This means it can be used in the synthesis of organic semiconductors, which are key components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

Electrochromic Devices

Thiophene compounds, including “2,5-Dibromo-3-(2-ethylhexyl)thiophene”, have significant applications in electrochromic devices . These devices change their optical properties (such as color) in response to an applied electric field, making them useful in smart windows, displays, and mirrors.

Non-linear Optics

Thiophene-based compounds are also used in non-linear optics . Non-linear optical materials are crucial for the development of photonic devices, including optical switches and optical data storage devices.

Azo Dyes

Azo dyes, which are widely used in the textile industry, can be synthesized using thiophene compounds . These dyes are known for their vibrant colors and excellent colorfastness.

Energy Storage Devices

Thiophene compounds are used in energy storage devices . They can enhance the performance of batteries and supercapacitors, which are essential for renewable energy storage and electric vehicles.

Conductivity-based Sensors

“2,5-Dibromo-3-(2-ethylhexyl)thiophene” and other thiophene compounds are used in conductivity-based sensors . These sensors can detect changes in their environment based on changes in their electrical conductivity.

Biodiagnostics

Thiophene compounds are used in biodiagnostics . They can be used to develop biosensors, which are devices that use biological molecules to detect chemicals or biological markers.

Optoelectronics Systems and Superconductors

Thiophene compounds are used in optoelectronics systems and superconductors . Optoelectronic devices, which operate on both light and electricity, are used in a wide range of applications, including telecommunications and medical devices. Superconductors, on the other hand, can conduct electricity without resistance, making them useful in magnetic resonance imaging (MRI) machines and particle accelerators.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2,5-Dibromo-3-(2-ethylhexyl)thiophene is primarily used as a precursor in the synthesis of organic semiconducting polymers . Its primary targets are therefore the molecular structures that it helps to form.

Mode of Action

This compound interacts with its targets through a process of polymerization. Specifically, it undergoes debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This process results in the formation of a polymer that can conduct both electrons and ions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of organic semiconducting polymers. These polymers can self-assemble in the melt state to produce nanoscale morphologies such as lamellae . The enhancement of regioregularity through these advanced metal-catalyzed methodologies leads to various beneficial outcomes such as an intensified extinction coefficient, an increase in the mobility of the charge carriers and a red shift in absorption in solid state .

Result of Action

The result of the action of 2,5-Dibromo-3-(2-ethylhexyl)thiophene is the formation of organic semiconducting polymers. These polymers have applications in the field of organic electronics .

Eigenschaften

IUPAC Name |

2,5-dibromo-3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2S/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUZDCATNROZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856357 | |

| Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-3-(2-ethylhexyl)thiophene | |

CAS RN |

444177-63-3 | |

| Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)

![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)